CAFFEINE and SODIUM BENZOATE
Overview
Description
Caffeine and sodium benzoate is a compound that combines caffeine, a well-known central nervous system stimulant, with sodium benzoate, a preservative that enhances the solubility of caffeine. This combination is often used in medical settings to treat respiratory depression and to stimulate the heart and breathing .
Preparation Methods
Synthetic Routes and Reaction Conditions
Caffeine is typically synthesized from xanthine derivatives through a series of methylation reactions. Sodium benzoate is produced by neutralizing benzoic acid with sodium hydroxide. The combination of caffeine and sodium benzoate is achieved by dissolving caffeine in water with the addition of sodium benzoate to increase its solubility .
Industrial Production Methods
In industrial settings, caffeine is extracted from coffee beans or synthesized chemically. Sodium benzoate is produced by the neutralization of benzoic acid. The two compounds are then combined in a controlled environment to ensure the correct proportions and purity .
Chemical Reactions Analysis
Types of Reactions
Caffeine and sodium benzoate undergo various chemical reactions, including:
Oxidation: Caffeine can be oxidized to form various metabolites.
Reduction: Sodium benzoate can be reduced to benzoic acid under certain conditions.
Substitution: Both compounds can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and catalysts are employed depending on the desired product.
Major Products
Oxidation of Caffeine: Produces theobromine and paraxanthine.
Reduction of Sodium Benzoate: Yields benzoic acid.
Substitution Reactions: Can produce a variety of derivatives depending on the substituents used
Scientific Research Applications
Caffeine and sodium benzoate have a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for calibration and testing.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Used to treat respiratory depression and as a stimulant in various therapeutic settings.
Industry: Employed in the food and beverage industry as a preservative and stimulant .
Mechanism of Action
Caffeine acts as a central nervous system stimulant by blocking adenosine receptors, which increases the release of neurotransmitters like dopamine and norepinephrine. Sodium benzoate enhances the solubility and stability of caffeine, allowing for more efficient absorption and action. Together, they stimulate the heart and respiratory system, increasing alertness and reducing fatigue .
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another xanthine derivative with similar stimulant effects but a different pharmacokinetic profile.
Theobromine: Found in chocolate, it has milder stimulant effects compared to caffeine.
Amphetamines: Strong central nervous system stimulants but with a higher potential for abuse and side effects
Uniqueness
Caffeine and sodium benzoate is unique due to its dual role as a stimulant and preservative. This combination allows for versatile applications in both medical and industrial settings, providing benefits that similar compounds may not offer .
Properties
IUPAC Name |
sodium;1,3,7-trimethylpurine-2,6-dione;benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2.C7H6O2.Na/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6;/h4H,1-3H3;1-5H,(H,8,9);/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBPVFVNISJVEM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N4NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5743-17-9 (Parent) | |
Record name | Sodium caffeine benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00230002 | |
Record name | Sodium caffeine benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00230002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8000-95-1 | |
Record name | Sodium caffeine benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium caffeine benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00230002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caffeine sodium benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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